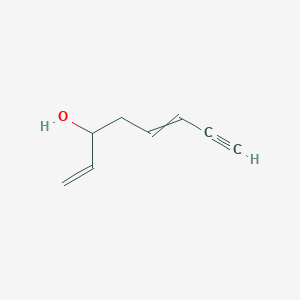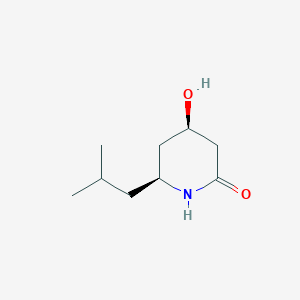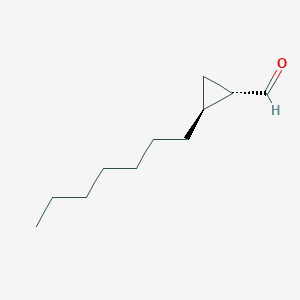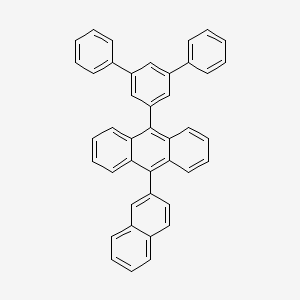
Dibenzyl (2,2-dimethoxyethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl (2,2-dimethoxyethyl)propanedioate is a chemical compound with the molecular formula C21H24O6 It is known for its unique structure, which includes two benzyl groups attached to a propanedioate moiety with a 2,2-dimethoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (2,2-dimethoxyethyl)propanedioate typically involves the esterification of propanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions are crucial to obtaining a high-quality product. Additionally, purification steps such as recrystallization or distillation are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzyl (2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dibenzyl (2,2-dimethoxyethyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the benzyl groups may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl malonate: Similar structure but lacks the 2,2-dimethoxyethyl substituent.
Dibenzyl succinate: Contains a succinate moiety instead of a propanedioate moiety.
Dibenzyl oxalate: Features an oxalate group instead of a propanedioate group.
Uniqueness
Dibenzyl (2,2-dimethoxyethyl)propanedioate is unique due to its 2,2-dimethoxyethyl substituent, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other dibenzyl esters and contributes to its specific applications and potential biological activity.
Propiedades
Número CAS |
654673-32-2 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
dibenzyl 2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C21H24O6/c1-24-19(25-2)13-18(20(22)26-14-16-9-5-3-6-10-16)21(23)27-15-17-11-7-4-8-12-17/h3-12,18-19H,13-15H2,1-2H3 |
Clave InChI |
FMUBJXVNTVZWSC-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)





![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)



![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

